

# Spectroscopic Data of Arenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Arenol*

Cat. No.: *B1447636*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Arenol**, a natural product isolated from *Helichrysum italicum*. The information presented here is crucial for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. The structural elucidation of **Arenol** was notably revised, distinguishing it from the previously reported homo**arenol**.

## Chemical Structure and Properties

- IUPAC Name: 3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one
- Molecular Formula:  $C_{21}H_{24}O_7$
- Molecular Weight: 388.41 g/mol
- CAS Number: 32274-51-4

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Arenol**, compiled from peer-reviewed literature. This data is essential for the unambiguous identification of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectroscopic Data for **Arenol** (500 MHz,  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
14.10	s	-OH	
9.68	s	-OH	
6.18	s	-OH	
5.20	t	7.3	H-2'
3.42	d	7.3	H-1'
3.25	s	-CH <sub>2</sub> -	
2.65	s	-COCH <sub>3</sub>	
2.08	s	C5-CH <sub>3</sub>	
1.95	s	C6-CH <sub>3</sub>	
1.80	s	C3'-CH <sub>3</sub>	
1.70	s	C3'-CH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Arenol** (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
204.5	C=O (Acetyl)
170.1	C-2
162.8	C-4
161.9	Aromatic C-O
160.2	Aromatic C-O
158.7	Aromatic C-O
133.0	C-3'
121.9	C-2'
108.9	Aromatic C
105.1	Aromatic C
101.5	Aromatic C
99.8	C-3
96.5	C-5
33.1	-CH <sub>2</sub> -
25.8	C-4'
22.9	-CH <sub>2</sub> - (Prenyl)
17.9	C-5'
12.0	C6-CH <sub>3</sub>
8.5	C5-CH <sub>3</sub>

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Arenol**

Technique	Ionization Mode	[M+H] <sup>+</sup> (m/z)	Key Fragments (m/z)
ESI-MS	Positive	389.1598	233, 165

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **Arenol**

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200 (broad)	O-H stretching
2925	C-H stretching (aliphatic)
1686	C=O stretching (acetyl)
1641	C=O stretching ( $\alpha$ -pyrone)
1433	C=C stretching (aromatic)

## Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining such data for a natural product like **Arenol**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **Arenol** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of  $^{13}\text{C}$  nuclei.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26 ppm;  $\delta\text{C}$  77.16 ppm).

## Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **Arenol** (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography system. Acquire the mass spectrum in positive ionization mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . Set the instrument to a high-resolution mode to obtain accurate mass measurements for molecular formula determination. Fragment ions can be generated using collision-induced dissociation (CID) in an MS/MS experiment.

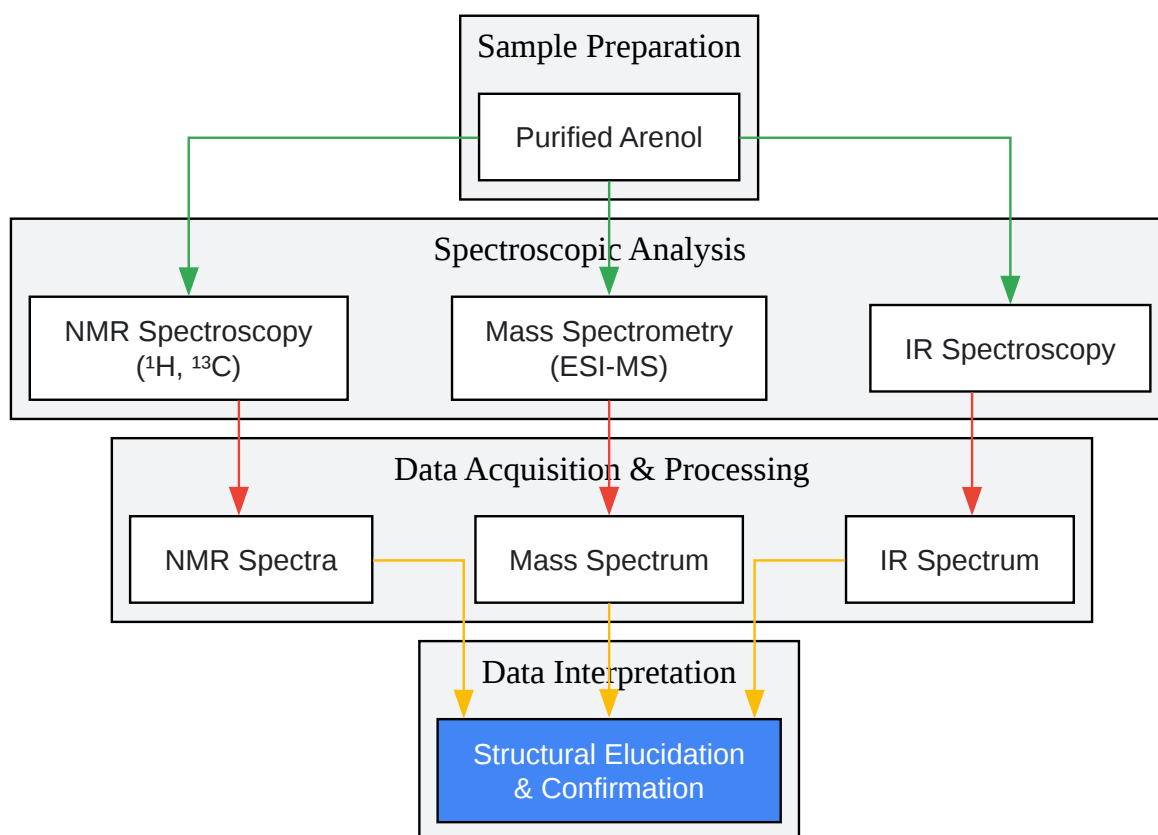
## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Mix a small amount of **Arenol** (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Arenol**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of Arenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1447636#spectroscopic-data-of-arenol-nmr-ms-ir\]](https://www.benchchem.com/product/b1447636#spectroscopic-data-of-arenol-nmr-ms-ir)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)